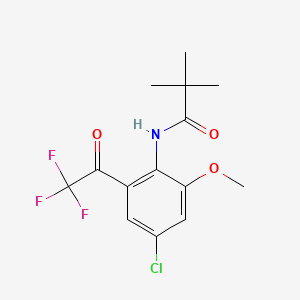

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

Übersicht

Beschreibung

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro, trifluoroacetyl, and methoxy group attached to a phenyl ring, along with a dimethylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-trifluoroacetyl-6-methoxyphenol and 2,2-dimethylpropanoyl chloride.

Acylation Reaction: The phenol undergoes an acylation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the corresponding ester.

Amidation: The ester is then converted to the amide by reaction with ammonia or an amine under suitable conditions, often involving a catalyst or activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C14H15ClF3NO3

- Molecular Weight : 337.72 g/mol

- Appearance : Yellow oil

- Solubility : Soluble in chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .

Predicted Properties

| Property | Value |

|---|---|

| Boiling Point | 406.1 ± 45.0 °C |

| Density | 1.319 ± 0.06 g/cm³ |

| pKa | 12.53 ± 0.70 |

Medicinal Chemistry

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide has been investigated for its potential anticancer properties. A study highlighted its effectiveness in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence and survival . The compound was part of a screening assay that identified novel anticancer agents through its interaction with multicellular spheroids, showcasing its potential as a therapeutic agent against cancer cell proliferation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its trifluoroacetyl and chloro substituents provide unique reactivity patterns that are exploited in synthetic pathways to create derivatives with enhanced biological activity or altered physicochemical properties . Researchers have utilized it to develop new compounds with potential applications in pharmaceuticals and agrochemicals.

Research on Enzyme Inhibition

Recent studies have explored the compound's role as an inhibitor of specific enzymes involved in bacterial pathogenesis. By modulating the activity of these enzymes, this compound can potentially reduce the virulence of certain pathogens, making it a candidate for further investigation in antibiotic development .

Case Study 1: Anticancer Activity

In a study published by Walid Fayad (2019), this compound was screened against various cancer cell lines using multicellular spheroids to mimic tumor environments. The results indicated significant inhibition of cell growth at specific concentrations, reinforcing the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Mechanism

Another research project focused on the inhibition of the T3SS by this compound demonstrated a concentration-dependent effect on bacterial secretion mechanisms. The study provided insights into how structural modifications of the compound could enhance its inhibitory effects on pathogenic bacteria .

Wirkmechanismus

The mechanism of action of N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity to certain proteins, while the methoxy and chloro groups could influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Chloro-2-fluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

- N-(4-Chloro-2-trifluoroacetyl-6-ethoxyphenyl)-2,2-dimethylpropanamide

- N-(4-Bromo-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is unique due to the specific combination of its functional groups. The trifluoroacetyl group provides distinct electronic properties, while the methoxy group can influence its solubility and reactivity. These features make it a versatile compound for various applications in scientific research and industry.

Biologische Aktivität

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide, with the CAS number 1076199-86-4, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C14H15ClF3NO3

- Molecular Weight : 337.72 g/mol

- IUPAC Name : N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Modulation of Signaling Pathways : The presence of trifluoroacetyl and methoxy groups in its structure suggests that it could interact with signaling pathways involving G-protein coupled receptors (GPCRs), which are crucial for numerous physiological responses.

- Antimicrobial Properties : Some studies have hinted at antimicrobial activity against specific bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Antimicrobial | Activity against certain bacterial strains |

| Signal Modulation | Possible interaction with GPCRs |

1. Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

2. Enzyme Interaction Studies

Further research focused on the enzyme inhibition capabilities of this compound. In vitro assays demonstrated that it could inhibit the activity of key enzymes involved in the glycolytic pathway. This inhibition was dose-dependent, with an IC50 value indicating effective concentrations for therapeutic applications.

3. Cellular Studies

Cell viability assays conducted on cultured human cell lines revealed that this compound induced apoptosis in a subset of cancer cell lines. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Toxicological studies are ongoing to evaluate the safety profile of this compound. Preliminary data suggest moderate toxicity at high concentrations; however, further detailed studies are necessary to establish safe dosage levels.

Eigenschaften

IUPAC Name |

N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3NO3/c1-13(2,3)12(21)19-10-8(11(20)14(16,17)18)5-7(15)6-9(10)22-4/h5-6H,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHOCLUSDEOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1OC)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652525 | |

| Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-86-4 | |

| Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.